molecular formula C21H27ClN4O2 B5663212 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine

4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine

Cat. No. B5663212
M. Wt: 402.9 g/mol
InChI Key: DBGFLVAMTVCRLE-UHFFFAOYSA-N
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Description

This compound is part of a broader family of piperidine and imidazole derivatives. These derivatives are often explored for their pharmacological properties, although the specific focus here is on the chemical characteristics of this compound, excluding drug applications, dosages, and side effects.

Synthesis Analysis

The synthesis of similar piperidine and imidazole derivatives involves multi-step processes. For instance, a synthesis method involving amino protection, nucleophilic reaction, and deprotection is used for related compounds, as seen in the work of Guo Qian-yi (2011) on a potential anti-malarial agent (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of such compounds can be complex. For example, the crystal structure of related compounds can provide insights into the conformation and interactions at the molecular level, as explored by E. Żesławska et al. (2017) in their study on bacterial efflux pump inhibitors (E. Żesławska et al., 2017).

Chemical Reactions and Properties

Piperidine and imidazole derivatives can exhibit various chemical reactions based on their functional groups. The introduction of different substituents can significantly impact their chemical behavior, as observed in the synthesis and structural variations explored by T. Mikó et al. (2004) (T. Mikó et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can vary based on the specific substituents and molecular arrangement. Studies like that of M. Ahmad et al. (2023) on imidazole derivatives offer insights into these aspects (M. Ahmad et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are crucial. These properties are often explored through synthesis and reactivity studies, like those conducted by R. Rajkumar et al. (2014) on imidazole derivatives (R. Rajkumar et al., 2014).

properties

IUPAC Name

[4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c22-16-4-5-19(21(27)26-8-2-1-3-9-26)20(12-16)28-18-6-10-25(11-7-18)14-17-13-23-15-24-17/h4-5,12-13,15,18H,1-3,6-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFLVAMTVCRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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